Lycoramine is a natural product found in Hymenocallis littoralis, Pancratium maritimum, and other organisms with data available.
Lycoramine
CAS No.: 21133-52-8
Cat. No.: VC21343796
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 21133-52-8 |
---|---|
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.4 g/mol |
IUPAC Name | (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol |
Standard InChI | InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 |
Standard InChI Key | GJRMHIXYLGOZSE-JDFRZJQESA-N |
Isomeric SMILES | CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | White Solid |
Melting Point | 115-117°C |
Chemical Structure and Properties
Molecular Structure
Lycoramine possesses a complex tetracyclic structure with the molecular formula C₁₇H₂₃NO₃ and a molecular weight of 289.37 g/mol . The IUPAC name for lycoramine is (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol, which describes its intricate molecular architecture . The compound features a dibenzofuran skeleton with a methoxy group, a hydroxyl group, and a nitrogen-containing ring system.
Physical and Chemical Properties
Lycoramine's physical and chemical properties are summarized in the following table:
Property | Value |
---|---|
CAS Registry Number | 21133-52-8 |
PubChem ID | 443723 |
Molecular Formula | C₁₇H₂₃NO₃ |
Molecular Weight | 289.4 g/mol |
Physical Appearance | Crystalline |
Classification | Alkaloid |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Storage Conditions | Desiccate at -20°C |
The compound contains three oxygen atoms (one as a methoxy group, one as a hydroxyl group, and one within the furan ring) and one nitrogen atom within its structure . This arrangement of functional groups contributes to its biochemical activity and pharmacological properties.
Spectroscopic Identification
Lycoramine can be identified and characterized using various spectroscopic techniques, including mass spectrometry. The National Institute of Standards and Technology (NIST) maintains reference mass spectral data for lycoramine, which can be used for compound identification and structural elucidation . The standard InChIKey for lycoramine is GJRMHIXYLGOZSE-JDFRZJQESA-N, which serves as a unique identifier for the compound in chemical databases .
The SMILES notation for lycoramine (CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O) provides a linear representation of its molecular structure, enabling computational analysis and database searching .
Synthesis of Lycoramine
Historical Synthesis Methods
The total synthesis of (±)-lycoramine has been documented in scientific literature dating back several decades. Early approaches involved complex multi-step procedures to construct the tetracyclic framework of the molecule. One historical approach described the construction of the lycoramine skeleton in a specific order of rings (A, B, C, D), starting from 2,3-dimethoxybenzaldehyde . This synthetic pathway involved conversion to 2,3-dimethoxyphenylacetone, followed by condensation with acrylonitrile to produce γ-acetyl-γ-(2,3-dimethoxyphenyl)pimelonitrile .
Recent Advances in Synthesis
In January 2025, Chen and colleagues reported a formal synthesis of (±)-lycoramine utilizing an innovative approach based on acidic dearomatization followed by a Zn/AcOH promoted reductive elimination sequence . This synthetic strategy represents a significant advancement in the efficient preparation of lycoramine.
The key steps in this modern synthetic approach include:
-
An acidic dearomatization reaction to construct the basic framework
-
A Zn/AcOH promoted reductive elimination sequence to establish the correct stereochemistry
-
A selective reduction of the double bond in the resulting enone to yield compound 1, which is a key intermediate in the total synthesis of (±)-lycoramine
This modern synthetic approach offers several advantages over historical methods, including improved efficiency, higher yields, and better stereoselectivity. The strategic use of the dearomatization-reductive elimination sequence provides a more direct route to the complex lycoramine skeleton, potentially enabling larger-scale production for further pharmacological studies .
Therapeutic Applications
Mechanisms of Action
The mechanisms underlying lycoramine's therapeutic effects appear to be multifaceted. Unlike traditional acetylcholinesterase inhibitors that primarily address symptomatic aspects of AD, lycoramine seems to influence disease-modifying pathways involved in Aβ plaque formation and clearance .
Label-free differential protein expression analyses revealed statistically significant protein perturbations in multiple brain regions following lycoramine treatment. These protein changes may explain both the clearance of Aβ plaques and the reversal of cognitive deficits observed in the animal models .
The ability of lycoramine to halt and reverse cognitive decline even at late stages of disease progression is particularly noteworthy, as most clinical diagnoses of Alzheimer's disease occur when pathological changes have already significantly advanced. This suggests that lycoramine could potentially address an unmet need in the treatment of advanced AD .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume